

# Head-to-Head Comparison: ATI-2138 vs. Tofacitinib in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two kinase inhibitors, ATI-2138 and tofacitinib, intended for an audience of researchers, scientists, and drug development professionals. The information presented is collated from preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles. It is important to note that no direct head-to-head clinical trials have been conducted between ATI-2138 and tofacitinib; therefore, this comparison is based on available independent data.

# **Mechanism of Action and Signaling Pathways**

ATI-2138 and tofacitinib both modulate inflammatory responses by targeting key signaling kinases. However, their selectivity profiles and primary targets differ significantly, which may influence their therapeutic applications and adverse effect profiles.

ATI-2138 is an investigational oral covalent inhibitor that exhibits a dual-specific mechanism of action, targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1] [2] This dual inhibition is designed to interrupt T-cell receptor (TCR) signaling and the signaling of common gamma chain (γc) cytokines such as IL-2 and IL-15.[3]

Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[4][5] It primarily inhibits JAK1 and JAK3, with functional effects on JAK2, thereby modulating the signaling of a broad range of cytokines involved in inflammation and immune function.[4][6]







Click to download full resolution via product page

Comparative Signaling Pathways of ATI-2138 and Tofacitinib

Caption: Signaling pathways of ATI-2138 and tofacitinib.

#### **Preclinical Data: Kinase Inhibition Profile**

The in vitro inhibitory concentrations (IC50) provide a quantitative measure of the potency and selectivity of each compound against their target kinases.



| Target Kinase | ATI-2138 IC50 (nM) | Tofacitinib IC50 (nM) |  |
|---------------|--------------------|-----------------------|--|
| ITK           | 0.18[7]            | Not a primary target  |  |
| JAK1          | >2200[7]           | 1.7 - 81[8]           |  |
| JAK2          | >2200[7]           | 1.8 - 80[8]           |  |
| JAK3          | 0.52[7]            | 0.75 - 34[8]          |  |
| TXK           | 0.83[7]            | Not reported          |  |
| Tyk2          | >2200[7]           | Not a primary target  |  |

# **Clinical Efficacy**

Direct comparison of clinical efficacy is challenging due to the different patient populations and indications studied for ATI-2138 (atopic dermatitis) and the extensive data for tofacitinib in rheumatoid arthritis. However, data for tofacitinib in atopic dermatitis is available and provides a point of indirect comparison.

## **Atopic Dermatitis**



| Efficacy Endpoint (Atopic Dermatitis)                 | ATI-2138 (Phase 2a, oral)                       | Tofacitinib (Phase<br>2a, topical)        | Tofacitinib (Cohort study, oral)                     |
|-------------------------------------------------------|-------------------------------------------------|-------------------------------------------|------------------------------------------------------|
| Study Population                                      | 14 patients with<br>moderate-to-severe<br>AD[1] | 69 adults with mild-to-<br>moderate AD[9] | 6 patients with moderate-to-severe AD[10]            |
| Dosage                                                | 10mg twice daily for 12 weeks[1]                | 2% ointment twice daily for 4 weeks[9]    | 5mg once or twice<br>daily for up to 29<br>weeks[10] |
| Mean % Improvement in EASI Score                      | 60.5% at week 12[1]                             | 81.7% at week 4[9]                        | Not reported                                         |
| % of Patients Achieving PGA 'clear' or 'almost clear' | Not reported                                    | 73% at week 4[10]                         | Not reported                                         |
| Reduction in SCORAD Index                             | Not reported                                    | Not reported                              | 66.6% at week 29[10]                                 |

# **Rheumatoid Arthritis (Tofacitinib)**

Tofacitinib has been extensively studied in rheumatoid arthritis. The American College of Rheumatology (ACR) response criteria are standard measures of improvement.

| ACR Response<br>(Rheumatoid<br>Arthritis) | Tofacitinib 5mg BID<br>+ csDMARDs<br>(Phase 3, Month 3) | Adalimumab +<br>csDMARDs (Phase<br>3, Month 3) | Placebo +<br>csDMARDs (Phase<br>3, Month 3) |
|-------------------------------------------|---------------------------------------------------------|------------------------------------------------|---------------------------------------------|
| ACR20                                     | Higher than placebo[11]                                 | Higher than placebo[11]                        | Baseline                                    |
| ACR50                                     | Higher than placebo[11]                                 | Higher than placebo[11]                        | Baseline                                    |
| ACR70                                     | Higher than placebo[11]                                 | Higher than placebo[11]                        | Baseline                                    |



Note: Specific percentages for ACR responses vary across numerous Phase 3 trials.[5][6][11] [12]

### Safety and Tolerability

The safety profiles of ATI-2138 and tofacitinib appear to differ based on the available data, which may be attributable to their distinct kinase selectivity.

ATI-2138: In a Phase 2a trial for atopic dermatitis, ATI-2138 was reported to be well-tolerated. [1] No severe adverse events (SAEs) or treatment-emergent adverse events (TEAEs) leading to discontinuation were observed.[1][13] The most common treatment-related adverse events were mild and transient.[14]

Tofacitinib: The safety profile of tofacitinib has been well-characterized through extensive clinical trials and post-marketing surveillance. Common adverse events include upper respiratory tract infections, headache, and diarrhea.[15][16] However, tofacitinib carries a black-box warning for serious side effects, including:

- Serious Infections: Increased risk of serious infections leading to hospitalization or death.[2]
- Malignancy: Increased risk of lymphomas and other malignancies.[4]
- Major Adverse Cardiovascular Events (MACE): Increased risk of MACE such as heart attack or stroke in patients aged 50 and older with at least one cardiovascular risk factor.[4]
- Thrombosis: Increased risk of blood clots in the lungs (pulmonary embolism), and in deep veins (deep vein thrombosis).[2][15]

### **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of these kinase inhibitors.

#### **STAT5 Phosphorylation Assay (for JAK3 Inhibition)**

This assay quantifies the inhibitory effect of a compound on cytokine-induced STAT5 phosphorylation, a downstream event of JAK3 activation.



#### Experimental Workflow: STAT5 Phosphorylation Assay









Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a
   Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial
   Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc.
   [investor.aclaristx.com]
- 2. Safety And Side Effects | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 6. jrheum.org [jrheum.org]
- 7. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. emjreviews.com [emjreviews.com]
- 11. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Aclaris Reports Strong Phase 2a Results for ATI-2138 in Atopic Dermatitis [clival.com]
- 14. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 15. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 16. Frequency and Duration of Early Non-serious Adverse Events in Patients with Rheumatoid Arthritis and Psoriatic Arthritis Treated with Tofacitinib PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: ATI-2138 vs. Tofacitinib in Inflammatory Disease Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542604#head-to-head-comparison-of-ati-2138-and-tofacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com